molecular formula C27H22ClFN2O2 B4064447 10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B4064447
M. Wt: 460.9 g/mol
InChI Key: CUGZKDNLUVUMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of dibenzo[b,e][1,4]diazepin-1-one, which is a type of benzodiazepine. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The specific substitutions on this compound could potentially alter its activity and metabolism .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a dibenzodiazepine core, which is a bicyclic structure consisting of two benzene rings fused to a diazepine ring. This core is substituted with acetyl, chlorophenyl, and fluorophenyl groups .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The benzodiazepine core is relatively stable, but could potentially be modified under certain conditions. The acetyl, chlorophenyl, and fluorophenyl substituents might also be susceptible to various reactions .

Scientific Research Applications

Synthesis and Derivatives

  • A variety of dibenzodiazepinones, including fluoro- and iodo-derivatives, have been synthesized. These compounds are obtained through the reaction of 1,4-phenylenediamine with substituted benzoic acids, leading to potential pharmacological applications in the central nervous system (Cohen et al., 1998).
  • The design and synthesis of 1,3-disubstituted-1,4-benzodiazepine derivatives have been explored, further expanding the chemical diversity of this class of compounds (Ghelani & Naliapara, 2016).

Chemical Properties and Structural Analysis

  • The synthesis of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives provides insights into their chemical properties. The crystal structure of a specific derivative, 3-phenyl-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, was determined through X-ray single-crystal diffraction, showcasing its potential for further pharmaceutical development (Wang et al., 2014).

Pharmaceutical Applications

  • Novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues, which are structurally related to dibenzodiazepinones, have been synthesized and evaluated as potent angiotensin-converting enzyme (ACE) inhibitors, demonstrating the therapeutic potential of this compound class in cardiovascular diseases (Addla et al., 2013).

Materials Science Applications

  • Benzodiazepine derivatives, including dibenzodiazepinones, have been studied for their corrosion inhibition properties, showing effectiveness in protecting mild steel in acidic media. This highlights their potential in industrial applications, particularly in corrosion protection (Laabaissi et al., 2021).

Photochemical Reactions

  • The photochemical reactions of related compounds, such as 11H-Dibenzo[c,f][1,2]-diazepine, have been investigated, shedding light on the photochemical properties of dibenzodiazepinones and their potential in photochemistry research (Joshua & Lewis, 1967).

Mechanism of Action

The mechanism of action of this compound is not clear without further study. If it is a benzodiazepine derivative, it might have activity at the GABA-A receptor, similar to other benzodiazepines .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid direct contact, inhalation, or ingestion .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It would be particularly interesting to investigate whether it has any activity at the GABA-A receptor, given its structural similarity to benzodiazepines .

properties

IUPAC Name

5-acetyl-6-(2-chlorophenyl)-9-(4-fluorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClFN2O2/c1-16(32)31-24-9-5-4-8-22(24)30-23-14-18(17-10-12-19(29)13-11-17)15-25(33)26(23)27(31)20-6-2-3-7-21(20)28/h2-13,18,27,30H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGZKDNLUVUMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)F)NC4=CC=CC=C41)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
Reactant of Route 3
10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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